6-Hydrazinylpyrimidine-2,4(1H,3H)-dione
Description
6-Hydrazinylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.12 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
6-hydrazinyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-8-2-1-3(9)7-4(10)6-2/h1H,5H2,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNIRIANAAPGDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403402 | |
Record name | 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893631-08-8 | |
Record name | 6-Hydrazinylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 6-Hydrazinouracil has the molecular formula C4H6N4O2 and a molecular weight of 142.12 g/mol. Its structural formula is:
A: 6-Hydrazinouracil serves as a versatile precursor in the synthesis of various fused pyrimidine derivatives. For example, it reacts with aldehydes or ketones to form pyrimido[4,5-c]pyridazine derivatives. [, ] This reaction proceeds through the formation of a hydrazone intermediate, followed by a cyclization step. []
A: Yes, reacting 1,3-dialkyl-6-hydrazinouracils with alkyl or acyl isothiocyanates produces 5,7-dialkyl-3-alkyl (or acyl) aminopyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones. [] This reaction involves the initial formation of a 6-[4-alkyl (or acyl) thiosemicarbazido] uracil intermediate, which undergoes cyclization. []
A: Studies show that 1,3-dimethyl-6-hydrazinouracils react with α,β-unsaturated compounds and α-ketoalkynes to regioselectively synthesize novel 1H-pyrimido[4,5-c][1,2]diazepines and pyrazolo[3,4-d]pyrimidines. [] This highlights the compound's potential in constructing diverse heterocyclic systems.
A: Research on 7-deazaxanthine derivatives, specifically 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidines, showcases the potential of 6-Hydrazinouracil as a scaffold for pharmacologically active compounds. [] These derivatives, synthesized from 6-hydrazinouracils and aldehydes or ketones, exhibited diuretic, cardiac, and central nervous system stimulating activities comparable to caffeine. []
A: While not directly addressed in the provided research, 2,4-dihydrazinouracil, a derivative of 6-Hydrazinouracil, has demonstrated significant cytotoxic activity and apoptogenic effects in murine leukemia cells. [] This suggests potential avenues for further investigation into the anti-cancer properties of 6-Hydrazinouracil derivatives.
A: While 2,4-dihydrazinouracil showed promising apoptogenic activity, its active concentrations were significantly higher than those of 5-fluorouracil, indicating a need for further research to optimize its therapeutic window. [] Additionally, 2-chloro-4-hydrazinouracil, another derivative, exhibited cytotoxicity but lacked the desired apoptotic morphology, raising concerns about potential off-target effects. []
A: The provided research does not delve into the specific mechanisms of action for the cytotoxic effects observed with 2,4-dihydrazinouracil and 2-chloro-4-hydrazinouracil. [] Further studies are required to elucidate their precise cellular targets and downstream effects.
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